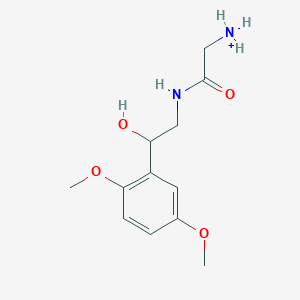

Phenazine-1,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

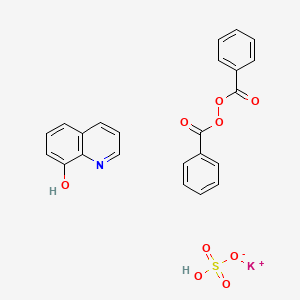

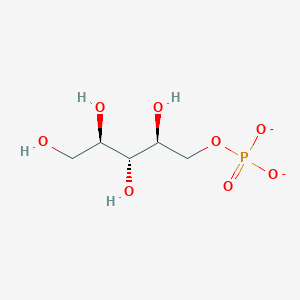

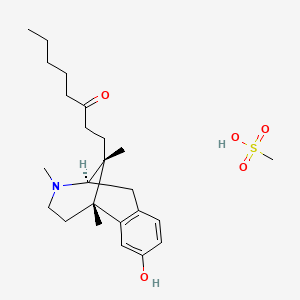

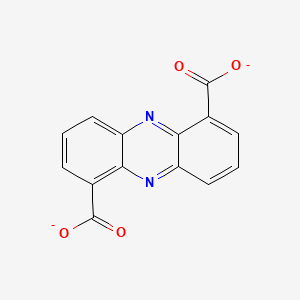

Phenazine-1,6-dicarboxylate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of phenazine-1,6-dicarboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1,6-dicarboxylic acid.

Scientific Research Applications

Biosynthesis and Biological Roles

Phenazine-1,6-dicarboxylate (PDC) plays a critical role in the biosynthesis of phenazines, a group of nitrogen-containing aromatic secondary metabolites produced by bacteria. These metabolites, including PDC, are known for their redox activity and act as broad-spectrum antibiotics, virulence factors, and survival factors in infectious diseases. The biosynthesis process involves several enzymes converting chorismic acid to PDC and phenazine-1-carboxylic acid, which are core phenazines for the creation of over 150 phenazine derivatives found in nature (Blankenfeldt, 2013).

Metabolic Pathways and Precursor Roles

PDC serves as a key branchpoint compound in the metabolic pathways of phenazine pigmentation in pseudomonads. It acts as a precursor to other phenazines in various bacterial species, although its uptake and metabolism can vary among different organisms. This differential behavior suggests a complex role of PDC in microbial metabolism and ecological interactions (Messenger & Turner, 1983).

Structural and Chemical Studies

Phenazine-1,6-dicarboxamides, derivatives of PDC, have been identified as redox-responsive molecular switches. Their structural transformation under redox conditions has potential applications in developing foldamers for various biotechnological processes (Yin et al., 2019). Additionally, biomimetic synthesis studies of PDC demonstrate its potential in the development of natural product synthesis, enhancing our understanding of its chemical properties and applications (Clark & Sperry, 2012).

Antimicrobial and Antibiofilm Activities

PDC and its derivatives have shown significant antibacterial and antibiofilm activities. This is particularly notable in the context of microbial co-cultivation, indicating their potential as lead compounds in the development of new antibiotics. Their structural variations at certain positions critically determine their inhibitory spectra and potency, making them valuable in antimicrobial research (Hifnawy et al., 2020).

Role in Phenazine Biosynthesis

Studies on enzymes involved in phenazine biosynthesis, such as PhzA/B, have revealed that PDC is a precursor in the formation of the phenazine tricycle, a crucial step in the biosynthesis pathway. This research provides insights into the enzymatic processes and chemical transformations leading to the production of various phenazine derivatives, including PDC (Ahuja et al., 2008).

properties

Molecular Formula |

C14H6N2O4-2 |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

phenazine-1,6-dicarboxylate |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |

InChI Key |

MJALVONLCNWZHK-UHFFFAOYSA-L |

SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |

synonyms |

phenazine-1,6-dicarboxylate phenazine-1,6-dicarboxylic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.